molecular formula C13H15NO3 B2718951 5-Ethoxy-1,2-dimethyl-1H-indole-3-carboxylic acid CAS No. 294195-10-1

5-Ethoxy-1,2-dimethyl-1H-indole-3-carboxylic acid

Cat. No.: B2718951
CAS No.: 294195-10-1
M. Wt: 233.267
InChI Key: DGKXGJBXPMIZTK-UHFFFAOYSA-N
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Description

5-Ethoxy-1,2-dimethyl-1H-indole-3-carboxylic acid is a chemical compound with the molecular formula C13H15NO3 and a molecular weight of 233.26 . It is used for proteomics research .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H15NO3/c1-4-17-9-5-6-11-10(7-9)12(13(15)16)8(2)14(11)3/h5-7H,4H2,1-3H3,(H,15,16) . The SMILES string is CCOC1=CC2=C(C=C1)N(C(=C2C(=O)O)C)C .


Physical and Chemical Properties Analysis

This compound is a solid . More specific physical and chemical properties such as melting point, boiling point, and solubility are not available in the search results.

Scientific Research Applications

Synthetic Chemistry and Derivatives Development

One notable application involves the synthesis of novel indole derivatives, such as indole-benzimidazole compounds, highlighting the utility of indole carboxylic acids in creating complex molecular architectures. These derivatives are synthesized through condensation reactions, underscoring the versatility of indole-based compounds in organic synthesis (Wang et al., 2016).

Materials Science and Catalysis

In materials science, indole-5-carboxylic acid derivatives, akin to 5-Ethoxy-1,2-dimethyl-1H-indole-3-carboxylic acid, have been employed as precursors in developing non-precious metal catalysts for oxygen reduction reactions. These applications are crucial for fuel cell technology, showcasing the compound's role in energy-related materials research (Yu et al., 2014).

Pharmacology and Drug Design

In pharmacology, derivatives of indole carboxylic acids serve as scaffolds for developing inhibitors targeting specific proteins involved in disease pathways, such as the 5-lipoxygenase-activating protein (FLAP) inhibitors. These studies contribute to the ongoing search for new therapeutic agents with potential applications in treating inflammatory conditions (Stock et al., 2011).

Antiviral Research

Research on substituted 2-aminomethyl-5-hydroxy-1H-indole-3-carboxylic acids and their derivatives has explored their antiviral activity against various viruses. These studies are significant for the development of novel antiviral drugs, demonstrating the potential of indole derivatives in combating viral infections (Ivachtchenko et al., 2015).

Neuroscience and Neuropharmacology

Indole derivatives are also investigated for their potential in treating neurological conditions, such as epilepsy. Studies on new indole-based compounds and their impact on biogenic amines concentrations in the brain contribute to understanding their mechanisms and therapeutic potential in neuropharmacology (Swathi & Sarangapani, 2017).

Safety and Hazards

This compound is classified as an acute toxin (oral) and is considered combustible . It is also classified as a toxic compound that can cause chronic effects . The safety information pictograms indicate that it is an irritant .

Mechanism of Action

    Target of Action

    Indole derivatives are known to interact with multiple receptors, making them versatile in their biological activities . .

    Mode of Action

    The mode of action of indole derivatives can vary greatly depending on their specific structure and the target they interact with . Without specific information on “5-Ethoxy-1,2-dimethyl-1H-indole-3-carboxylic acid”, it’s difficult to provide a detailed explanation of its mode of action.

    Biochemical Pathways

    Indole derivatives can affect a variety of biochemical pathways due to their ability to interact with multiple targets

Properties

IUPAC Name

5-ethoxy-1,2-dimethylindole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO3/c1-4-17-9-5-6-11-10(7-9)12(13(15)16)8(2)14(11)3/h5-7H,4H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGKXGJBXPMIZTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N(C(=C2C(=O)O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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